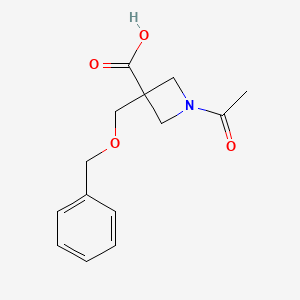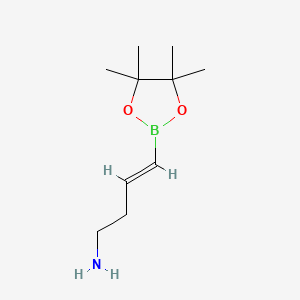
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine is an organic compound that features a boron-containing dioxaborolane ring and an amine group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting a suitable boronic acid with a diol under dehydrating conditions.
Attachment of the butenyl chain: The butenyl chain can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable halide and a palladium catalyst.
Introduction of the amine group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or nitrile.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated amine.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Palladium catalysts and suitable halides are commonly used in cross-coupling reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine has several applications in scientific research:
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives may have potential as therapeutic agents.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness
The presence of the amine group in (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine makes it unique compared to its hydroxyl and thiol analogs, as it can participate in different types of chemical reactions and may have different biological activities.
Properties
Molecular Formula |
C10H20BNO2 |
|---|---|
Molecular Weight |
197.08 g/mol |
IUPAC Name |
(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5,7H,6,8,12H2,1-4H3/b7-5+ |
InChI Key |
OGXIQENPVDOFQT-FNORWQNLSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCN |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


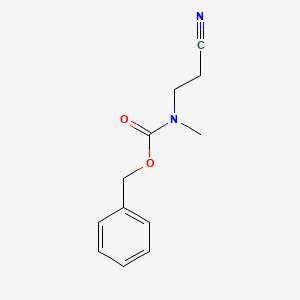

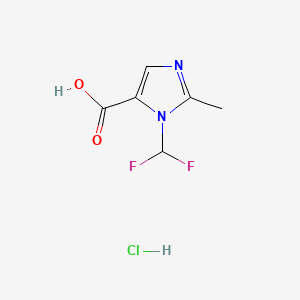

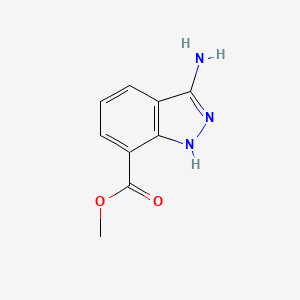
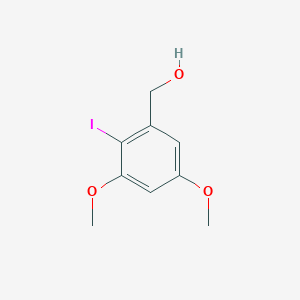
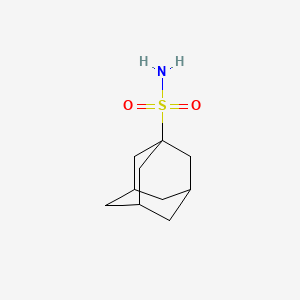

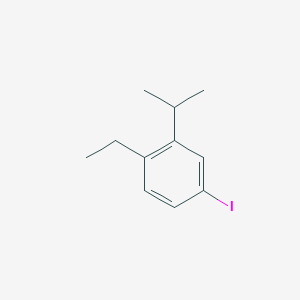


![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)

